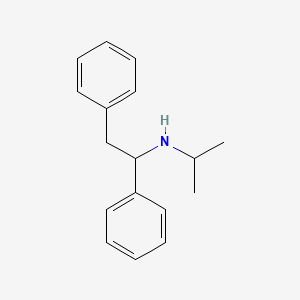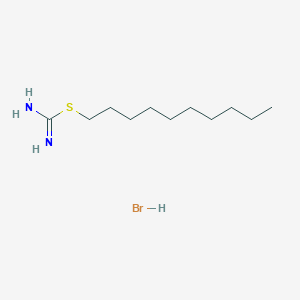
N,N,N-trimethyl-3-(2,2,2-trifluoroacetyl)benzenaminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-trimethyl-3-(2,2,2-trifluoroacetyl)benzenaminium is a quaternary ammonium compound with the molecular formula C11H13F3NO. It is known for its potent acetylcholinesterase inhibitory properties, making it a significant compound in biochemical research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-trimethyl-3-(2,2,2-trifluoroacetyl)benzenaminium typically involves the reaction of 3-(2,2,2-trifluoroacetyl)aniline with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-trimethyl-3-(2,2,2-trifluoroacetyl)benzenaminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amine derivatives .
Wissenschaftliche Forschungsanwendungen
N,N,N-trimethyl-3-(2,2,2-trifluoroacetyl)benzenaminium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound’s acetylcholinesterase inhibitory properties make it valuable in studying enzyme kinetics and neurobiology.
Medicine: Potential therapeutic applications include the development of drugs for neurological disorders such as Alzheimer’s disease.
Wirkmechanismus
The primary mechanism of action of N,N,N-trimethyl-3-(2,2,2-trifluoroacetyl)benzenaminium involves the inhibition of acetylcholinesterase. The compound’s reactive ketone group covalently binds to the serine residue in the active site of acetylcholinesterase. This binding is facilitated by the electron-withdrawing trifluoromethyl group on the carbonyl group, making it one of the most potent acetylcholinesterase inhibitors known .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N-trimethyl-3-(2,2,2-trifluoro-1,1-dihydroxyethyl)anilinium: Another quaternary ammonium compound with similar inhibitory properties.
N,N,N-trimethyl-3-(trifluoroacetyl)anilinium: A closely related compound with slight structural differences.
Uniqueness
N,N,N-trimethyl-3-(2,2,2-trifluoroacetyl)benzenaminium stands out due to its extremely potent acetylcholinesterase inhibitory activity, which is attributed to its unique trifluoroacetyl group. This makes it a valuable tool in biochemical research and potential therapeutic applications .
Eigenschaften
| 156781-80-5 | |
Molekularformel |
C11H13F3NO+ |
Molekulargewicht |
232.22 g/mol |
IUPAC-Name |
trimethyl-[3-(2,2,2-trifluoroacetyl)phenyl]azanium |
InChI |
InChI=1S/C11H13F3NO/c1-15(2,3)9-6-4-5-8(7-9)10(16)11(12,13)14/h4-7H,1-3H3/q+1 |
InChI-Schlüssel |
JIBZSTPMDKSJOX-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)C1=CC=CC(=C1)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ferrocene, 1-[(R)-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)-](/img/structure/B12801278.png)
![N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)acetamide](/img/structure/B12801285.png)

